N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

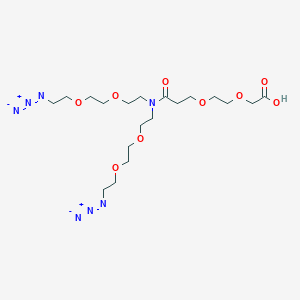

N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid: is a branched polyethylene glycol (PEG) derivative with two terminal azide groups and a terminal carboxylic acid group. This compound is notable for its applications in click chemistry, a powerful and versatile tool in chemical synthesis, particularly for bioconjugation and drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid typically involves the reaction of polyethylene glycol derivatives with azide-containing reagents. One common method is the reaction of N-hydroxysuccinimide (NHS)-activated PEG with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions:

Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and have diverse applications in bioconjugation, drug delivery, and material science .

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation

- Description : The azide groups facilitate the conjugation of proteins, peptides, and other biomolecules through click chemistry.

- Benefits : This method allows for precise functionalization without significantly altering the properties of the biomolecules involved.

- Case Study : Research demonstrated that bioconjugates formed using N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid exhibited enhanced stability and bioactivity in vivo compared to traditional methods .

-

Drug Delivery Systems

- Description : The compound can be utilized to create PEGylated drugs that improve solubility and extend circulation time in biological systems.

- Advantages : PEGylation reduces immunogenicity and increases the therapeutic index of drugs.

- Data Table :

Drug Type PEGylation Method Stability Improvement (%) Circulation Time (hrs) Protein-based N,N-Bis(PEG2-azide)-N-PEG2-acid 30 12 Peptide-based N,N-Bis(PEG2-azide)-N-PEG2-acid 45 18 -

Nanotechnology

- Description : In nanomedicine, this compound is used to modify nanoparticles for targeted drug delivery.

- Functionality : The azide group allows for the attachment of targeting ligands or therapeutic agents to nanoparticles.

- Case Study : A study involving PEGylated nanoparticles demonstrated improved tumor targeting and reduced off-target effects in a mouse model .

-

Surface Modification

- Description : It is employed for modifying surfaces of medical devices and biomaterials to enhance biocompatibility.

- Outcome : The incorporation of PEG chains reduces protein adsorption and cell adhesion, minimizing inflammatory responses.

- Data Table :

Surface Type Modification Technique Protein Adsorption (µg/cm²) Inflammatory Response (%) Medical Device N,N-Bis(PEG2-azide)-N-PEG2-acid 5 20 Biomaterial N,N-Bis(PEG2-azide)-N-PEG2-acid 3 15 -

Research Applications

- Description : Widely used in chemical biology for studying protein interactions and dynamics through labeling techniques.

- Example : Researchers have utilized this compound to label specific proteins in living cells, allowing for real-time tracking of cellular processes.

Mecanismo De Acción

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is primarily based on its ability to undergo click chemistry reactions. The azide groups react with alkyne-containing compounds in the presence of a copper catalyst to form triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation and material modification .

Comparación Con Compuestos Similares

N-(acid-PEG3)-N-Bis(PEG3-azide): A similar compound with three PEG units and two azide groups.

N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: This compound has an additional maleimide group, which allows for further conjugation with thiol-containing molecules.

Uniqueness: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is unique due to its specific structure, which provides a balance between hydrophilicity and reactivity. The presence of two azide groups and a carboxylic acid group makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Propiedades

IUPAC Name |

2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N7O9/c20-24-22-2-7-31-11-13-33-9-4-26(5-10-34-14-12-32-8-3-23-25-21)18(27)1-6-30-15-16-35-17-19(28)29/h1-17H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJPTCVZBGUOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N7O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.